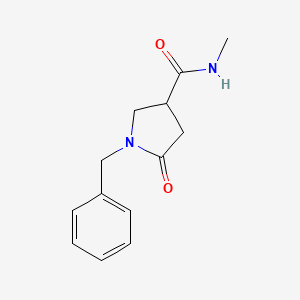

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of pyrrolidine, a five-membered lactam ring, and contains a benzyl group attached to the nitrogen atom

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may have multiple targets .

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have wide-ranging effects .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, suggesting that this compound may also have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Similar compounds have been found to be stable under various conditions, suggesting that this compound may also have good stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of N-methylpyrrolidine-3-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

N-methylpyrrolidine-3-carboxamide: Lacks the benzyl group, resulting in different chemical and biological properties.

1-benzylpyrrolidine-3-carboxamide: Lacks the N-methyl group, leading to variations in its reactivity and applications.

N-benzylpyrrolidine-3-carboxamide: Contains both benzyl and N-methyl groups, but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2. It features a pyrrolidine ring, which is a five-membered lactam structure, with a benzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.

This compound may interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Similar compounds have been shown to affect multiple biochemical pathways, suggesting that this compound may also exhibit diverse effects at the molecular level.

Antimicrobial Activity

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound 21 | S. aureus (MDR) | < 16 |

| Compound 22 | E. coli (MDR) | > 64 |

Anticancer Activity

In vitro studies have shown that this compound and its analogs possess anticancer properties, particularly against A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using MTT assays, where several derivatives exhibited significant reductions in cell viability compared to control treatments .

Table 2: Anticancer Activity Assessment

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A | A549 | 64 |

| Compound B | HSAEC1-KT | 78 |

Case Studies

Recent studies have highlighted the neuroprotective potential of related compounds. For example, derivatives designed from the structure of this compound were tested for their ability to mitigate NMDA-induced cytotoxicity. One compound demonstrated superior neuroprotective effects compared to established drugs like ifenprodil, indicating a promising avenue for further research in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good bioavailability and metabolic stability, which are critical for therapeutic applications. The stability under various conditions points to its potential for development as a drug candidate in antimicrobial and anticancer therapies .

Propriétés

IUPAC Name |

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVPYLBVJENNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.